molecular formula C8H4F2N2O B2876903 7,8-Difluoroquinazolin-4(3H)-one CAS No. 1566557-04-7

7,8-Difluoroquinazolin-4(3H)-one

Cat. No. B2876903
CAS RN: 1566557-04-7
M. Wt: 182.13
InChI Key: QTATUHWBKZVCHU-UHFFFAOYSA-N
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Description

7,8-Difluoroquinazolin-4(3H)-one is a chemical compound with the molecular formula C8H5F2N3 . It has a molecular weight of 181.15 .


Molecular Structure Analysis

The molecular structure of 7,8-Difluoroquinazolin-4(3H)-one consists of 8 carbon atoms, 5 hydrogen atoms, 2 fluorine atoms, and 3 nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7,8-Difluoroquinazolin-4(3H)-one include its molecular weight (181.15), molecular formula (C8H5F2N3), and its structure . Additional properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Anticancer Activity

Novel 2,3-dihydroquinazolin-4(1H)-ones have been synthesized and evaluated for their anticancer activities. These compounds exhibit moderate to good anticancer activities, highlighting the potential of quinazolinone derivatives in cancer therapy. The study of their optical and electrochemical properties supports the understanding of their interactions at the molecular level, which is crucial for designing effective anticancer drugs (Kamble et al., 2017).

Synthetic Methodologies

The development of eco-friendly synthetic methodologies for quinazolinones is evident in research focusing on the synthesis of 2,3-dihydroquinazolin-4(1H)-ones using ionic liquids or ionic liquid-water solvent systems without additional catalysts. This approach not only provides high to excellent yields but also aligns with green chemistry principles by minimizing hazardous waste (Chen et al., 2007).

Photophysical Studies

Photophysical studies of quinazolinone derivatives are crucial for applications in materials science and bioimaging. The research into novel pyrazol-4-yl-2,3-dihydroquinazolin-4(1H)-ones has revealed their potential in this area through detailed photophysical and electrochemical studies. Understanding the quantum yield and solvent effects on these compounds can lead to the development of new materials with tailored optical properties (Kamble et al., 2017).

Fluorinated Heterocycles Synthesis

The synthesis of fluorinated heterocycles, which are of significant interest in pharmaceutical and agrochemical industries, involves the use of rhodium(III)-catalyzed C-H activation. This methodology provides a versatile route to different fluorinated heterocycles, showcasing the importance of quinazolinone derivatives in the synthesis of complex fluorinated systems (Wu et al., 2017).

properties

IUPAC Name

7,8-difluoro-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2N2O/c9-5-2-1-4-7(6(5)10)11-3-12-8(4)13/h1-3H,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTATUHWBKZVCHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=O)NC=N2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8-Difluoroquinazolin-4(3H)-one

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